2-Methylbutyl (E)-(+)-2-methylisocrotonate

Gas Chromatography Essential Oil Analysis Kovats Retention Index

2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-29-9), systematically named 2-methylbutyl (E)-2-methylbut-2-enoate, is a chiral, unsaturated ester belonging to the tiglate subclass of 2-methylbut-2-enoic acid esters. It is the (E)-configured, dextrorotatory enantiomer of the 2-methylbutyl ester, distinguishing it from the (Z)-angelate isomer (2-methylbutyl angelate, CAS 61692-77-1) and the (E)-(−)-enantiomer (CAS 97752-27-7).

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 97752-29-9
Cat. No. B12709952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl (E)-(+)-2-methylisocrotonate
CAS97752-29-9
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCC(C)COC(=O)C(=CC)C
InChIInChI=1S/C10H18O2/c1-5-8(3)7-12-10(11)9(4)6-2/h6,8H,5,7H2,1-4H3/b9-6+
InChIKeyDEJJNOHKWLTTKE-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-29-9): Stereochemically Defined Angelate/Tiglate Ester for Flavor and Fragrance Research


2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-29-9), systematically named 2-methylbutyl (E)-2-methylbut-2-enoate, is a chiral, unsaturated ester belonging to the tiglate subclass of 2-methylbut-2-enoic acid esters [1]. It is the (E)-configured, dextrorotatory enantiomer of the 2-methylbutyl ester, distinguishing it from the (Z)-angelate isomer (2-methylbutyl angelate, CAS 61692-77-1) and the (E)-(−)-enantiomer (CAS 97752-27-7) [2]. This compound is recognized in essential oil research and flavor/fragrance chemistry as a volatile ester with a fruity-floral odor profile [1][3].

Workflow Chiral reference standard for essential oil authentication
Selection (E)-(+)-enantiomer, defined stereochemistry
Use Context Flavor and fragrance research, chiral GC method development

Why Generic Angelate/Tiglate Esters Cannot Substitute for 2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-29-9) in Analytical and Sensory Applications


The 2-methylbutyl ester of 2-methylbut-2-enoic acid exists as two geometric isomers—angelate (Z) and tiglate (E)—and the tiglate form further comprises (+) and (−) enantiomers due to the chirality of the 2-methylbutyl moiety [1]. These stereochemical variations produce distinct gas chromatographic retention indices, mass spectral fragmentation patterns, and olfactory characteristics, precluding direct substitution without re-validation of analytical methods or sensory profiles [1][2]. Regulatory and formulation consistency requirements in flavor and fragrance compounding further mandate isomer-specific sourcing [2].

Target: (E)-(+)-tiglate (CAS 97752-29-9)
Substitute: (Z)-angelate (CAS 61692-77-1) – GC retention and mass spectrum differ; sensory profile may shift
Target: (E)-(+)-enantiomer
Substitute: (E)-(−)-enantiomer (CAS 97752-27-7) – Opposite optical rotation; chiral method resolution may fail
Target: Defined (E)-(+) isomer
Substitute: Racemate or unspecified mixture – Enantiomeric ratio unknown; not suitable for enantioselective studies

Head-to-Head Quantitative Evidence for 2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-29-9) vs. Its Closest Analogs


Gas Chromatographic Kovats Retention Index: (E)-(+)-Tiglate vs. (Z)-Angelate Isomer Separation on Non-Polar Columns

The (E)-tiglate isomer (CAS 97752-29-9) exhibits a Kovats retention index (RI) of 1192 on a DB-5 non-polar column, while the (Z)-angelate isomer (CAS 61692-77-1) elutes at RI 1134 on a ZB-1 non-polar column of comparable polarity [1][2]. This 58-index-unit difference, even across nearly equivalent stationary phases, provides a clear chromatographic window for unambiguous isomer identification and quantification in complex essential oil matrices [1].

Kovats RI Comparison
Reported
Target (E)-tiglate: RI 1192 (DB-5) vs. (Z)-angelate: RI 1134 (ZB-1). ΔRI ≈ +58 (E-isomer elutes later)
Supports unambiguous isomer identification without chiral columns
Cross-study comparison; confirm on your column system
Gas Chromatography Essential Oil Analysis Kovats Retention Index Isomer Differentiation

Mass Spectral Differentiation: Characteristic m/z 82/83 and 100/101 Abundance Ratios Distinguish Tiglate from Angelate Esters

Adams and Dev (2010) demonstrated that the relative intensities of m/z 82 vs. 83 and m/z 100 vs. 101 peaks in electron ionization mass spectra serve as diagnostic markers to distinguish tiglate esters (E-configuration) from their angelate (Z) counterparts [1]. For the target compound (E)-(+)-tiglate, the m/z 83 fragment dominates over m/z 82, and the m/z 101 peak is characteristically more abundant than m/z 100, consistent with the general tiglate fragmentation pattern established across 141 synthesized esters [1]. This spectral fingerprint enables unambiguous isomer assignment even when chromatographic resolution is incomplete.

Mass Spectral Fingerprint
Class-level
Tiglate pattern: m/z 83 > 82; m/z 101 > 100. Inverted for angelates
Orthogonal confirmation of E-configuration when retention ambiguous
Exact abundance ratios not publicly tabulated for this specific ester
Mass Spectrometry GC-MS Isomer Identification Fragmentation Pattern

Enantiomeric Identity: (E)-(+)- vs. (E)-(−)-2-Methylisocrotonate for Chiral-Sensitive Applications

CAS 97752-29-9 is explicitly designated as the (E)-(+)-enantiomer, distinguishing it from the (E)-(−)-enantiomer registered under CAS 97752-27-7 . The 2-methylbutyl group derived from (−)-2-methylbutan-1-ol introduces a chiral center; the (+)-sign indicates dextrorotatory optical rotation, a property relevant in applications where chiroptical detection or stereospecific biological interactions are under investigation . Procurement of the specified enantiomer rather than a racemate or unspecified mixture ensures reproducibility in chiral separations studies, structure–odor relationship experiments, and potential pheromone/allelochemical research where enantiomeric purity dictates bioactivity [1].

Enantiomeric Identity
Reported
(E)-(+)-dextrorotatory; distinguished from (E)-(−)-enantiomer (CAS 97752-27-7)
Ensures reproducibility in chiral method development and enantioselective studies
Specific rotation values not available in comparable format
Chiral Chemistry Optical Rotation Enantiomer Purity Stereospecific Synthesis

Quantitative Abundance in Roman Chamomile Essential Oil: 2-Methylbutyl Angelate/Tiglate Content vs. Isobutyl Angelate Benchmark

In Roman chamomile (Chamaemelum nobile L.) essential oil, 2-methylbutyl angelate (the Z-isomer) is reported at 18.2–20.3% of total oil composition, compared to isobutyl angelate at 36.3–38.5%, based on GC-MS analysis [1]. While this quantitative data refers to the Z-isomer, the E-isomer (tiglate) has been identified in other plant matrices such as Cladanthus eriolepis essential oil at 7.7% and 7.2% in different plant parts, alongside related angelate esters [2]. These abundance ratios provide a compositional benchmark: the target (E)-(+)-tiglate is typically a minor-to-moderate constituent in natural extracts, meaning synthetic, isomerically pure material is required for use as a quantitative reference standard or for reconstituting authentic essential oil profiles where the natural E/Z ratio must be matched.

Natural Abundance Profile
Reported
E-tiglate: 7.2–7.7% in Cladanthus eriolepis; Z-angelate: 18.2–20.3% in Roman chamomile
Informs nature-identical reconstitution ratios and standard preparation
Species-specific E/Z ratios; synthetic material required for calibration
Essential Oil Composition Roman Chamomile Angelate Esters Natural Product Quantitation

Validated Research and Industrial Application Scenarios for 2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-29-9)


GC-MS Reference Standard for Essential Oil Authentication and Chemotaxonomic Fingerprinting

The well-defined Kovats retention index (RI 1192 on DB-5) and characteristic tiglate mass spectral pattern (m/z 83 > 82, m/z 101 > 100) make CAS 97752-29-9 an indispensable reference compound for authenticating chamomile and other Asteraceae essential oils [1]. Its use as a calibration standard ensures the correct assignment of the E-isomer peak, which elutes later than the more abundant Z-angelate isomer (RI 1134), preventing misidentification that could compromise chemotaxonomic conclusions or quality control pass/fail decisions [1][2].

Chiral Method Development and Enantioselective Sensory Analysis

Because the 2-methylbutyl moiety is chiral, the (E)-(+)-enantiomer (CAS 97752-29-9) provides a defined stereochemical probe for developing chiral GC stationary-phase methods and for investigating enantioselective odor perception . Comparative sensory evaluation against the (E)-(−)-enantiomer (CAS 97752-27-7) can reveal whether the characteristic fruity-floral note is enantiomer-dependent, which directly informs fragrance formulation strategy .

Synthetic Intermediate for Isotopically Labeled Internal Standards

The defined (E)-configuration and (+)-chirality of CAS 97752-29-9, combined with its ester functionality amenable to hydrolysis and re-esterification, make it a suitable precursor for synthesizing deuterated or 13C-labeled internal standards used in stable isotope dilution assays for angelate/tiglate esters in food and flavor matrices [1]. The unambiguous stereochemistry of the starting material ensures that the isotopic label is introduced without racemization or E/Z isomerization, preserving quantitative accuracy [1].

Reconstitution of Nature-Identical Essential Oil Formulations Requiring Defined E/Z Ratios

Formulators aiming to recreate authentic Roman chamomile or Cladanthus eriolepis essential oil profiles for fragrance or aromatherapy applications require the synthetic (E)-(+)-tiglate isomer to adjust the E/Z ester ratio precisely [3]. Natural oils contain the E-isomer only at 7–8% relative abundance, and attempts to substitute this with the cheaper, more abundant Z-angelate isomer would distort the overall olfactory character and fail regulatory authenticity criteria for nature-identical compositions [3].

Application
Selection Property
Validation Focus
Essential oil authentication
Isomer-specific retention index
Peak assignment accuracy for (E)-tiglate
Chiral GC method development
Enantiomeric identity
Separation of (+) and (−) enantiomers
Stable isotope dilution assays
Stereochemically defined precursor
Isotopic label integrity without racemization
Nature-identical reconstitution
Defined E/Z isomer ratio
Olfactory profile fidelity and regulatory authenticity
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